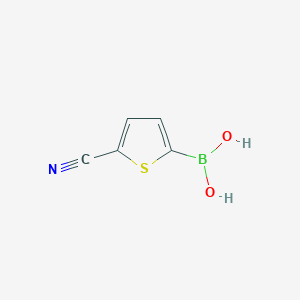

5-Cyanothiophene-2-boronic acid

Übersicht

Beschreibung

Highly Sensitive Detection of Cancer Cells

The study titled "Highly sensitive detection of cancer cells with an electrochemical cytosensor based on boronic acid functional polythiophene" focuses on the clinical importance of detecting cancer cells through molecular recognition targets like sialic acid. The research introduces a novel electrochemical cytosensor that is both cost-effective and highly sensitive, utilizing boronic acid-functionalized polythiophene. The fabrication process of the cytosensor is simplified to a single-step procedure involving the electro-polymerization of 3-Thienyl boronic acid and Thiophen on a pencil graphite electrode (PGE). The performance of the cytosensor is evaluated using electrochemical impedance spectroscopy and cyclic voltammetry, resulting in a remarkable detection range of cancer cells from 10 to 1,000,000 cells per mL and a low detection limit of 10 cells per mL with a quick incubation time of 10 minutes. Additionally, the cytosensor exhibits high selectivity towards AGS cancer cells over normal cells and bone marrow mesenchymal stem cells, indicating its potential for early-stage cancer diagnosis .

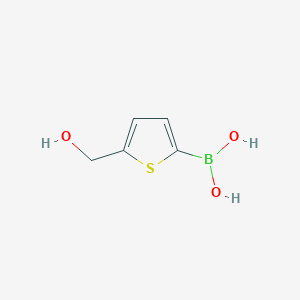

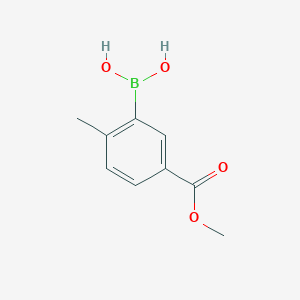

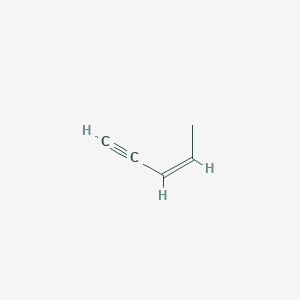

Copper-Facilitated Suzuki-Miyaura Coupling

In the paper "Copper-facilitated Suzuki-Miyaura coupling for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes," the authors address the challenge of synthesizing 5-arylthiophene-2-carboxaldehydes from 5-Formyl-2-thiopheneboronic acid, which is typically hindered by the instability of the boronic acid and results in low yields. The research presents a novel one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction that allows for the use of an in situ prepared 2-thiopheneboronic ester derivative. This method eliminates the need for the acidic liberation step of boronic acid species, leading to enhanced yields and purities of the desired products. The study also demonstrates the high functional group tolerance of the transformation through the comparison of various aryl bromides .

Synthesis Analysis

The synthesis of boronic acid derivatives, as discussed in the provided papers, involves innovative approaches to improve yield and selectivity. The electro-polymerization technique used in the development of the cytosensor and the one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction are both examples of how the synthesis of boronic acid compounds can be optimized for specific applications.

Molecular Structure Analysis

While the papers do not provide detailed molecular structure analysis, the functionalization of polythiophene with boronic acid and the protection of 5-arylthiophene-2-carboxaldehydes with 1,3-dioxolane suggest modifications to the thiophene structure that could impact its electronic and chemical properties, which are crucial for the intended applications.

Chemical Reactions Analysis

The chemical reactions involved in the studies are centered around the functionalization and coupling of thiophene derivatives. The electrochemical properties of the boronic acid-functionalized polythiophene are exploited for the detection of cancer cells , while the Suzuki-Miyaura coupling reaction is utilized to synthesize protected 5-arylthiophene-2-carboxaldehydes . These reactions are significant for their respective fields, offering advancements in medical diagnostics and organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are tailored to their applications. For instance, the electrochemical properties of the boronic acid-functionalized polythiophene are critical for the sensitivity and selectivity of the cancer cell detection . The stability and reactivity of the 2-thiopheneboronic ester derivative are key to the successful synthesis of the protected aldehydes . These properties are a direct result of the molecular structures and the synthesis methods employed in the studies.

Wissenschaftliche Forschungsanwendungen

Boronic acids are increasingly utilized in diverse areas of research . Here are some of the applications:

-

Sensing Applications

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- These applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

- For example, a fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives .

-

Biological Labelling, Protein Manipulation, and Modification

-

Separation Technologies

-

Development of Therapeutics

Safety And Hazards

Eigenschaften

IUPAC Name |

(5-cyanothiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BNO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOMEPSYIIQIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400742 | |

| Record name | 5-Cyanothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyanothiophene-2-boronic acid | |

CAS RN |

305832-67-1 | |

| Record name | (5-Cyanothiophen-2-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305832-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyanothiophene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

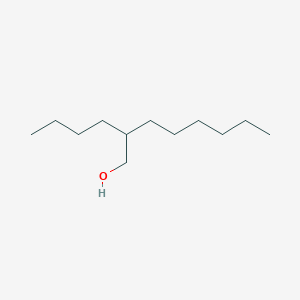

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)